molecular formula C12H16O B7822347 2'-Ethylbutyrophenone CAS No. 35028-12-7

2'-Ethylbutyrophenone

Cat. No.: B7822347
CAS No.: 35028-12-7
M. Wt: 176.25 g/mol
InChI Key: VLAHAZODQDXBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Ethylbutyrophenone: is an organic compound with the molecular formula C₁₂H₁₆O . It is a member of the butyrophenone class of compounds, which are known for their diverse applications in various fields, including pharmaceuticals and industrial chemistry. The compound is characterized by the presence of an ethyl group attached to the second carbon of the butyrophenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Ethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzene with 2-ethylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions generally include:

    Temperature: 0-5°C

    Solvent: Dichloromethane or another non-polar solvent

    Catalyst: Aluminum chloride

The reaction proceeds as follows:

C₆H₆+C₄H₉COClAlCl₃C₆H₅COC₄H₉\text{C₆H₆} + \text{C₄H₉COCl} \xrightarrow{\text{AlCl₃}} \text{C₆H₅COC₄H₉} C₆H₆+C₄H₉COClAlCl₃​C₆H₅COC₄H₉

Industrial Production Methods

In industrial settings, the production of 2’-Ethylbutyrophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Ethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of 2’-Ethylbutyrophenone can yield secondary alcohols using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring of 2’-Ethylbutyrophenone can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2’-Ethylbutyric acid

    Reduction: 2’-Ethylbutyrophenol

    Substitution: Nitro-2’-Ethylbutyrophenone

Scientific Research Applications

2’-Ethylbutyrophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 2’-Ethylbutyrophenone involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor of specific enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butyrophenone: The parent compound of 2’-Ethylbutyrophenone, known for its use in antipsychotic medications.

    Haloperidol: A well-known butyrophenone derivative used as an antipsychotic drug.

    Droperidol: Another butyrophenone derivative used for its sedative and antiemetic properties.

Uniqueness

2’-Ethylbutyrophenone is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other butyrophenone derivatives.

Properties

IUPAC Name

1-(2-ethylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-7-12(13)11-9-6-5-8-10(11)4-2/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAHAZODQDXBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CC=C1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309667
Record name 1-(2-Ethylphenyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35028-12-7
Record name 1-(2-Ethylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35028-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethylphenyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Ethylbutyrophenone
Reactant of Route 2
2'-Ethylbutyrophenone
Reactant of Route 3
Reactant of Route 3
2'-Ethylbutyrophenone
Reactant of Route 4
Reactant of Route 4
2'-Ethylbutyrophenone
Reactant of Route 5
2'-Ethylbutyrophenone
Reactant of Route 6
Reactant of Route 6
2'-Ethylbutyrophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.